Product packaging for 3-Fluorobenzyl chloride(Cat. No.:CAS No. 456-42-8)

3-Fluorobenzyl chloride

Cat. No.: B1666203
CAS No.: 456-42-8
M. Wt: 144.57 g/mol
InChI Key: XBDXMDVEZLOGMC-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Representation

The precise identification and representation of a chemical compound are paramount for clear scientific communication. 3-Fluorobenzyl chloride is systematically identified through various established nomenclature and notation systems.

IUPAC Name: 1-(chloromethyl)-3-fluorobenzene

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound as 1-(chloromethyl)-3-fluorobenzene. scimplify.comfishersci.fithermofisher.com This name explicitly describes the molecular structure, indicating a benzene (B151609) ring substituted with a chloromethyl group and a fluorine atom at the third carbon position relative to the chloromethyl group.

Molecular Formula: C7H6ClF

The molecular formula for this compound is C7H6ClF. scimplify.comfishersci.fithermofisher.com This formula enumerates the constituent atoms, signifying that each molecule is composed of seven carbon atoms, six hydrogen atoms, one chlorine atom, and one fluorine atom.

SMILES String: Fc1cccc(CCl)c1

The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear notation for the structure of this compound as Fc1cccc(CCl)c1. sigmaaldrich.comcymitquimica.com This string concisely represents the aromatic ring, the fluorine substituent, and the chloromethyl group, making it a valuable tool for computational chemistry and database searches.

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) and its hashed version, the InChIKey, offer a standardized and unique representation for chemical substances.

InChI: The InChI for this compound is 1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2. scimplify.comsigmaaldrich.comcymitquimica.com This layered notation provides detailed information about the atoms, their connectivity, and stereochemistry.

InChIKey: The InChIKey is XBDXMDVEZLOGMC-UHFFFAOYSA-N. scimplify.comsigmaaldrich.com This 27-character string is a unique identifier derived from the InChI, facilitating database lookups and linking to various sources of chemical information.

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name1-(chloromethyl)-3-fluorobenzene scimplify.comfishersci.fithermofisher.com
Molecular FormulaC7H6ClF scimplify.comfishersci.fithermofisher.com
SMILES StringFc1cccc(CCl)c1 sigmaaldrich.comcymitquimica.com
InChI1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 scimplify.comsigmaaldrich.comcymitquimica.com
InChIKeyXBDXMDVEZLOGMC-UHFFFAOYSA-N scimplify.comsigmaaldrich.com

Position in Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as a key building block in the synthesis of more complex fluorinated compounds. chemimpex.com Its utility stems from the presence of both a reactive benzyl (B1604629) chloride group and a fluorine atom on the aromatic ring. solubilityofthings.com The fluorine atom can influence the reactivity of the molecule and is often incorporated to enhance the biological activity of pharmaceutical and agrochemical products. chemimpex.com The field of fluorinated organic chemistry leverages reagents like this compound to create novel molecules with specific, enhanced functionalities. chemimpex.com

Significance in Contemporary Chemical Synthesis Research

This compound is a versatile reagent with significant applications across various domains of modern chemical synthesis. chemimpex.compubcompare.ai Its reactivity makes it a valuable intermediate for introducing the 3-fluorobenzyl moiety into a wide range of target molecules.

Key research areas where this compound is prominently used include:

Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceuticals. chemimpex.com For instance, it has been utilized in the synthesis of compounds for potential use as anti-cancer and anti-inflammatory drugs. chemimpex.com The incorporation of the fluorobenzyl group can enhance the efficacy of these treatments. chemimpex.com

Agrochemical Development: This compound plays a role in the synthesis of pesticides and herbicides, contributing to the development of more effective crop protection strategies. chemimpex.com

Organic Synthesis and Materials Science: Chemists employ this compound to construct complex organic molecules and to modify the properties of polymers, leading to the creation of specialized materials with improved thermal and mechanical characteristics. chemimpex.com Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives essential for further synthetic pathways. solubilityofthings.com

Recent research has highlighted its role in developing novel fluorinated pharmaceutical intermediates, underscoring its importance in cutting-edge molecular design. pubcompare.ai The compound's adaptability makes it a cornerstone in the synthesis of new therapeutic agents and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClF B1666203 3-Fluorobenzyl chloride CAS No. 456-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-fluorobenzene
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InChI

InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBDXMDVEZLOGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6ClF
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DSSTOX Substance ID

DTXSID4060026
Record name Benzene, 1-(chloromethyl)-3-fluoro-
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Molecular Weight

144.57 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 3-Fluorobenzyl chloride
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Vapor Pressure

0.99 [mmHg]
Record name 3-Fluorobenzyl chloride
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CAS No.

456-42-8
Record name 3-Fluorobenzyl chloride
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Synthetic Methodologies for 3 Fluorobenzyl Chloride

Classical Synthetic Routes

Traditional methods for the synthesis of 3-fluorobenzyl chloride primarily involve the direct chlorination of 3-fluorotoluene (B1676563) or the conversion of other functional groups at the benzylic position.

Synthesis from 3-Fluorotoluene

The most direct and common classical route to this compound is the side-chain chlorination of 3-fluorotoluene. This transformation is typically achieved through a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group of 3-fluorotoluene, followed by reaction with molecular chlorine.

Free-Radical Chlorination:

This reaction is generally initiated by UV light or a radical initiator. The process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of UV light or heat. aakash.ac.in

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 3-fluorotoluene, forming a 3-fluorobenzyl radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. Subsequently, the 3-fluorobenzyl radical reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, which continues the chain reaction. youtube.com

Termination: The chain reaction is terminated by the combination of any two radical species.

A significant challenge in this method is controlling the extent of chlorination, as over-chlorination can lead to the formation of 3-fluorobenzal chloride and 3-fluorobenzotrichloride. To favor monochlorination, the reaction is often carried out with an excess of 3-fluorotoluene relative to chlorine.

In a specific example of this type of reaction, 3-fluorotoluene can be reacted with reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide. While specific conditions for 3-fluorotoluene are not widely detailed in readily available literature, a general procedure for the chlorination of toluene (B28343) with sulfuryl chloride involves refluxing the mixture with a catalytic amount of initiator, which can result in an 80% yield of benzyl (B1604629) chloride.

Another documented method involves the reaction of 3-fluorotoluene with tetrachloromethane in the presence of iron(II) chloride tetrahydrate and formamide (B127407) at 180°C in a sealed autoclave. This process yields this compound, although the reported yield is 35%. chemicalbook.com

Starting MaterialReagents and ConditionsProductReported Yield
3-FluorotolueneCl₂, UV light or heatThis compoundVariable (control is key)
3-FluorotolueneSO₂Cl₂, benzoyl peroxide, refluxThis compoundHigh (by analogy)
3-FluorotolueneCCl₄, FeCl₂·4H₂O, formamide, 180°C, 6hThis compound35% chemicalbook.com
Table 1. Classical Synthetic Routes to this compound from 3-Fluorotoluene.

Other Established Procedures

Besides the direct chlorination of 3-fluorotoluene, another important classical synthetic route involves the conversion of 3-fluorobenzyl alcohol to this compound. This is a common transformation in organic synthesis and can be accomplished using various chlorinating agents.

From 3-Fluorobenzyl Alcohol:

The hydroxyl group of 3-fluorobenzyl alcohol can be substituted by a chlorine atom using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid.

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. The reaction is typically carried out in an inert solvent. For primary and secondary alcohols, this reaction generally proceeds via an SN2 mechanism, which would lead to an inversion of stereochemistry if the benzylic carbon were a chiral center. youtube.com

Similarly, phosphorus pentachloride is an effective reagent for this conversion, yielding phosphoryl chloride (POCl₃) and HCl as byproducts.

Starting MaterialChlorinating AgentTypical Byproducts
3-Fluorobenzyl alcoholThionyl chloride (SOCl₂)SO₂, HCl
3-Fluorobenzyl alcoholPhosphorus pentachloride (PCl₅)POCl₃, HCl
3-Fluorobenzyl alcoholConcentrated Hydrochloric Acid (HCl)H₂O
Table 2. Chlorinating Agents for the Synthesis of this compound from 3-Fluorobenzyl Alcohol.

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce waste, improve safety, and enhance reaction rates and selectivity.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of safer solvents and reagents, and the development of more energy-efficient processes.

One of the classical routes, the free-radical chlorination of 3-fluorotoluene, often employs solvents like carbon tetrachloride, which is now known to be toxic and environmentally harmful. A greener alternative involves performing such reactions in more benign solvents or under solvent-free conditions. For instance, research on the microwave-assisted benzylic bromination of toluenes has demonstrated the use of diethyl carbonate as an environmentally friendly alternative to carbon tetrachloride. rsc.org This suggests that similar solvent substitutions could be applied to the chlorination process.

Furthermore, the use of N-chlorosuccinimide (NCS) as a chlorinating agent in place of gaseous chlorine can be considered a greener approach as it is a solid and easier to handle, thus improving safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes, enhanced selectivity.

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles can be applied to the classical routes. For example, the conversion of 3-fluorobenzyl alcohol to this compound could potentially be accelerated under microwave conditions. Research on the microwave-assisted benzylic bromination of toluenes has shown that these reactions can be completed in a much shorter time frame compared to conventional heating. rsc.org This suggests that a similar approach for the chlorination of 3-fluorotoluene using a radical initiator and a suitable chlorinating agent under microwave irradiation could be a viable and efficient method.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and the potential for straightforward scalability.

A study on the selective photochemical monochlorination of 2-fluorotoluene (B1218778), a close structural analog of 3-fluorotoluene, has been successfully developed using a continuous flow process. vapourtec.com This method utilizes a photochemical reactor to initiate the radical chlorination, and the reaction parameters were optimized to minimize the formation of the dichlorinated byproduct. The successful application of this technology to 2-fluorotoluene strongly indicates its feasibility for the synthesis of this compound.

In such a setup, a solution of 3-fluorotoluene and a chlorinating agent would be continuously pumped through a transparent tubing that is irradiated with UV light. The residence time in the reactor can be precisely controlled to maximize the yield of the desired monochlorinated product while minimizing over-chlorination. This approach not only improves the selectivity and yield but also enhances the safety of the process by minimizing the volume of reactive intermediates at any given time.

Purification and Characterization in Synthesis

Purification

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual reagents. A standard and effective method for purification is fractional distillation under reduced pressure. chemicalbook.comlookchem.comsciencemadness.org This technique is suitable for separating liquids with different boiling points and helps prevent the thermal decomposition that might occur at atmospheric pressure.

Prior to distillation, a typical workup procedure involves washing the crude product. This may include washing with water, followed by a dilute sodium bicarbonate solution to neutralize any acidic impurities like HCl, and finally with a brine solution. sciencemadness.orgsciencemadness.org After washing, the organic layer is separated and dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂), to remove residual water. lookchem.comsciencemadness.org

For syntheses where the crude product contains non-volatile impurities, filtration is an initial purification step. chemicalbook.com In some cases, column chromatography using a stationary phase like alumina (B75360) can also be employed for purification. lookchem.com To minimize decomposition during distillation, stabilizers such as lactams (e.g., ε-caprolactam) can be added to the mixture. google.com

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical and spectroscopic techniques.

Gas Chromatography (GC): This technique is commonly used to determine the purity of the final product, often reported as an area percentage. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the C-Cl, C-F, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum provides information about the chemical environment of the protons, showing characteristic signals for the benzylic protons (-CH₂Cl) and the aromatic protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (144.57 g/mol ). sigmaaldrich.com

The following table summarizes key characterization data for this compound:

PropertyValue
Molecular Formula C₇H₆ClF sigmaaldrich.com
Molecular Weight 144.57 g/mol sigmaaldrich.com
Appearance Colorless to light yellow liquid lookchem.com
Boiling Point 176-177 °C at 1013 hPa sigmaaldrich.comsigmaaldrich.com
Density 1.21 g/cm³ at 20 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index (n20/D) 1.511 lookchem.com

Reaction Mechanisms and Reactivity of 3 Fluorobenzyl Chloride

Electrophilic Aromatic Substitution

Directing Effects of Fluoro and Chloromethyl Substituents

When 3-Fluorobenzyl chloride undergoes electrophilic aromatic substitution (EAS), the position of the incoming electrophile is dictated by the combined directing effects of the two substituents already present on the ring: the fluoro group (-F) and the chloromethyl group (-CH₂Cl).

Fluoro Substituent : Halogens are generally deactivating towards EAS due to their strong electron-withdrawing inductive effect (-I). libretexts.org However, they are ortho-, para-directors because their lone pairs can be donated into the ring through resonance (+M effect), which stabilizes the carbocation intermediate (arenium ion) when the attack occurs at the ortho and para positions. wikipedia.orglibretexts.org Fluorine is an anomaly; its resonance effect is significant, and it can sometimes be a weak activator at the para position. wikipedia.org In this compound, the fluorine at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Chloromethyl Substituent : The chloromethyl group is considered a weakly deactivating group. The electronegative chlorine atom withdraws electron density from the ring inductively via the methylene (B1212753) spacer. Like other alkyl groups, it is an ortho-, para-director. libretexts.org Thus, the chloromethyl group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

The combined influence of these two groups results in a strong reinforcement of directing effects. Both the fluoro and the chloromethyl groups activate the C2, C4, and C6 positions for electrophilic attack.

Regioselectivity and Reaction Conditions

The regioselectivity of electrophilic aromatic substitution on this compound is a direct consequence of the directing effects discussed above. Electrophilic attack will occur preferentially at positions 2, 4, and 6, which are ortho or para to both substituents. The meta positions (relative to the existing groups) are strongly deactivated and substitution there is not significantly observed. youtube.com

The distribution of products among the 2-, 4-, and 6-positions depends on both electronic and steric factors, as well as the specific reaction conditions. vanderbilt.edu

Steric Hindrance : The chloromethyl group is sterically more demanding than the fluorine atom. This may cause some steric hindrance for an incoming electrophile at the C2 position, which is flanked by both substituents. Consequently, substitution at the C4 and C6 positions might be favored. wikipedia.org

Reaction Conditions : The choice of electrophile, catalyst, and solvent can influence the product ratio. For example, in Friedel-Crafts reactions, which are sensitive to deactivating groups, harsher conditions might be required. vanderbilt.edu The use of specific catalysts, such as zeolites in Friedel-Crafts acylation, can be employed to enhance regioselectivity towards a particular isomer, often the para product. researchgate.net

Oxidation and Reduction Reactions

The this compound molecule possesses two primary sites for oxidation and reduction reactions: the chloromethyl side chain and the aromatic ring.

Oxidation : The benzylic carbon of the chloromethyl group is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate, can oxidize the side chain to a carboxylic acid. This reaction converts this compound into 3-Fluorobenzoic acid. jecibiochem.com

Reduction : The chloromethyl group can be reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can achieve hydrogenolysis of the carbon-chlorine bond, replacing the chlorine atom with a hydrogen atom to yield 3-Fluorotoluene (B1676563). The aromatic ring itself is generally stable to reduction under these conditions. More vigorous conditions would be required to reduce the fluorinated benzene (B151609) ring. The reduction of a related compound, 3-fluorobenzaldehyde (B1666160), to 3-fluorobenzyl alcohol using a platinum catalyst and hydrogen gas demonstrates the feasibility of reducing functional groups on this ring system. chemicalbook.com

Other Significant Reactions

The reaction of this compound with thionyl chloride (SOCl₂) to form an alpha-chloro-alpha-chlorosulfenyl derivative is a highly specific transformation. The typical and well-documented reaction of thionyl chloride with benzylic compounds involves the conversion of benzyl (B1604629) alcohols to benzyl chlorides stackexchange.comlibretexts.org. In this reaction, the hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion.

The requested reaction, however, involves the substitution of a hydrogen atom on the alpha carbon of a benzyl chloride with both a chlorine atom and a chlorosulfenyl group (-S(O)Cl). Extensive searches for this specific reaction involving this compound or even general benzyl chlorides did not yield any documented examples or established methodologies. The reaction of thionyl chloride with carboxylic acids to form acyl chlorides is a standard procedure, but this proceeds via a different mechanism involving the carboxyl group masterorganicchemistry.comlibretexts.org. There is no clear indication from the provided search results that thionyl chloride reacts with the benzylic C-H bonds of a benzyl chloride in the proposed manner. Therefore, this reaction is not considered a well-established or common transformation for this class of compounds based on the available information.

Applications in Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

3-Fluorobenzyl chloride is a versatile chemical intermediate utilized in the synthesis of a wide range of organic compounds. multichemexports.com Its utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions, allowing for the attachment of the 3-fluorobenzyl group to various molecular scaffolds. jecibiochem.com This moiety is of particular interest in medicinal chemistry and materials science, as the inclusion of a fluorine atom can significantly alter a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov

The 3-fluorobenzyl group is a common structural motif in the design of new therapeutic agents. This compound serves as a key starting material for introducing this group into complex molecules being investigated for various pharmacological activities. multichemexports.com

In the search for novel antiviral agents, heterocyclic compounds are of significant interest. While direct synthesis of imidazolidine (B613845) derivatives using this compound is not prominently detailed in the provided search results, the synthesis of related benzimidazole (B57391) derivatives highlights its role in creating compounds with anti-HIV activity. For instance, in the development of new inhibitors of the HIV-1 integrase enzyme, various N-1 substituted benzyl (B1604629) derivatives are synthesized to explore structure-activity relationships. nih.gov The synthesis typically involves the reaction of a benzimidazole core with a substituted benzyl chloride, such as this compound, to yield the target compound. These derivatives are then evaluated for their ability to inhibit HIV-1 replication in cell-based assays. nih.gov The general structure of such compounds often features a central benzimidazole ring, which is crucial for the molecule's interaction with the viral enzyme.

Table 1: Representative Benzimidazole Derivatives for Anti-HIV Activity

Compound ClassGeneral Synthetic PrecursorTargetPotential Activity
N-Substituted BenzimidazolesThis compoundHIV-1 IntegraseInhibition of viral replication nih.gov
Imidazole DerivativesSubstituted Benzyl HalidesHIVAntiviral Effects google.com

Trisubstituted hydroxylamines are emerging as a valuable functional group in medicinal chemistry, often used as bioisosteres to improve drug properties while avoiding the toxicities associated with less substituted hydroxylamines. nih.gov These moieties have been incorporated into compounds designed to penetrate the central nervous system (CNS) for the treatment of neurological disorders. google.com The synthesis of such compounds can involve the N-alkylation of a hydroxylamine (B1172632) derivative. This compound is a suitable reagent for this purpose, enabling the introduction of the 3-fluorobenzyl group. The presence of fluorine can enhance brain penetration and metabolic stability, which are critical attributes for CNS-targeting drugs. Research in this area has led to the discovery of brain-penetrant inhibitors for targets like the epidermal growth factor receptor (EGFR), which is implicated in metastatic non-small-cell lung cancer that has spread to the brain. nih.gov

Honokiol (B1673403), a natural product neolignan, has demonstrated a range of biological activities, including antitumor properties. researchgate.net To enhance its therapeutic potential, researchers synthesize various derivatives. This compound is used as a key reagent to create intermediates for novel honokiol derivatives. nih.gov In a typical synthesis, honokiol is reacted with this compound in the presence of a base like sodium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This reaction, an O-alkylation (specifically, O-fluorobenzylation), attaches the 3-fluorobenzyl group to one of the hydroxyl groups of honokiol. nih.gov The resulting fluorinated compounds serve as crucial intermediates that can be further modified, for example, through formylation or conversion to hydrazinecarboximidamide derivatives, to produce a library of new compounds for anti-cancer screening. nih.gov The introduction of the fluorine atom is intended to improve pharmacokinetic properties. nih.gov

Table 2: Synthesis of Honokiol Intermediates Using this compound

Starting MaterialReagentIntermediate ProductApplication
Honokiol (HNK)This compoundO-(3-fluorobenzyl)honokiolPrecursor for novel anti-cancer agents nih.gov

This compound also functions as an intermediate in the synthesis of modern agrochemicals. multichemexports.comjecibiochem.com The incorporation of fluorine atoms into pesticides and herbicides is a well-established strategy to enhance their efficacy and biological activity. jecibiochem.comccspublishing.org.cn Fluorine can increase the metabolic stability of the compound in the environment and improve its binding to target sites in pests or weeds. This compound provides a straightforward method to introduce the 3-fluorobenzyl moiety into larger, more complex molecules designed for agricultural use, contributing to the development of new compounds with high insecticidal and bactericidal activities. jecibiochem.com

Thiourea (B124793) derivatives are a class of compounds known for a vast array of biological activities, including antibacterial, anti-HIV, and anticancer properties. dergipark.org.trnih.govanalis.com.my These compounds are characterized by a central thiourea core (R¹R²N-C(S)-NR³R⁴). This compound is a valuable precursor for synthesizing these derivatives. The synthesis can proceed through multiple routes. For example, this compound can be converted into 3-fluorobenzylamine. This amine can then be reacted with a suitable isothiocyanate to form the desired N,N'-disubstituted thiourea. Alternatively, benzoyl chlorides can be reacted with ammonium (B1175870) thiocyanate (B1210189) to produce a benzoyl isothiocyanate intermediate, which is then reacted with an aniline (B41778) derivative. dergipark.org.trnih.gov The unique electronic properties of the thiourea moiety, combined with the effects of the 3-fluorobenzyl group, make these derivatives promising candidates for drug discovery programs. analis.com.my

Table 3: General Scheme for Thiourea Derivative Synthesis

Step 1 ReactantsStep 1 ProductStep 2 ReactantsFinal Product Class
Benzoyl Chloride + Ammonium ThiocyanateBenzoyl isothiocyanateBenzoyl isothiocyanate + 3-FluoroanilineN-Benzoyl-N'-(3-fluorophenyl)thiourea nih.gov
This compound + Amine Source3-Fluorobenzylamine3-Fluorobenzylamine + IsothiocyanateN-(3-Fluorobenzyl)thiourea derivative

Formation of Fluorinated 1,2,3-Triazoles

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science, and its synthesis is often achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgnih.gov The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," prized for its high yield, regioselectivity, and tolerance of a wide array of functional groups. organic-chemistry.orgbeilstein-journals.org

This compound is a key precursor for synthesizing 1-(3-fluorobenzyl)-substituted 1,2,3-triazoles. The synthesis typically involves a two-step process:

Conversion to 3-Fluorobenzyl Azide : this compound is first converted to the corresponding azide, 3-fluorobenzyl azide, typically through a nucleophilic substitution reaction with an azide salt like sodium azide.

Cycloaddition Reaction : The resulting 3-fluorobenzyl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole product. nih.gov

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ultimately forming the stable triazole ring. nih.govresearchgate.net The introduction of the fluorine atom via the 3-fluorobenzyl group can significantly alter the physicochemical properties of the resulting triazole, including its lipophilicity, metabolic stability, and binding interactions, making these compounds valuable candidates in drug discovery. frontiersin.orgnih.gov

Protecting Group Chemistry

In the multistep synthesis of complex molecules like oligosaccharides, the strategic use of protecting groups is essential. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and removable selectively under mild conditions without affecting other parts of the molecule. bham.ac.uk

A novel benzyl ether-type protecting group, the 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl (TBDPS-FBn) group, has been developed for the protection of alcohols. nih.govnih.gov This group is introduced using its corresponding bromide, 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide, which is readily prepared from 3-fluoro-4-hydroxybenzoic acid. nih.gov The alcohol to be protected is treated with this bromide under standard etherification conditions.

The cleavage of the TBDPS-FBn ether is achieved under desilylation conditions. nih.govacs.org A common method involves using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), often with gentle heating or microwave irradiation to drive the reaction to completion. nih.govnih.gov The fluoride ion attacks the silicon atom, initiating the cleavage of the silyl (B83357) ether, which subsequently leads to the release of the protected alcohol. nih.govorganic-chemistry.org

A key advantage of the 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl group is its orthogonality with other common protecting groups, particularly the p-methoxybenzyl (PMB) group. nih.govacs.org Orthogonality means that one group can be selectively removed in the presence of the other, allowing for precise, stepwise manipulation of a polyfunctional molecule. bham.ac.ukresearchgate.net

The fluorine substituent on the TBDPS-FBn group provides enhanced stability against oxidative conditions. nih.govnih.gov This allows for the selective removal of the PMB group using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) without affecting the TBDPS-FBn ether. nih.govacs.org Conversely, the TBDPS-FBn group can be cleaved using fluoride ions (e.g., TBAF), conditions under which the PMB ether remains completely stable. nih.gov This mutual orthogonality provides a powerful strategy for the synthesis of complex molecules such as oligosaccharides. nih.govresearchgate.net

Table 1: Orthogonal Deprotection of TBDPS-FBn and PMB Ethers
Protecting GroupCleavage ReagentEffect on Other GroupReference
p-Methoxybenzyl (PMB)DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)TBDPS-FBn group is stable nih.govacs.org
4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl (TBDPS-FBn)TBAF (Tetrabutylammonium fluoride)PMB group is stable nih.gov

Derivatization of Polymeric Materials

Cellulose (B213188), a renewable and biodegradable polymer, can be chemically modified to create derivatives with tailored properties for various applications. nih.govvt.edu One such modification is the introduction of fluorine, which can be achieved through the conventional derivatization of cellulose with prefluorinated reagents like fluorobenzyl chlorides. vt.edu

The synthesis of fluorobenzyl cellulose involves the reaction of cellulose with a fluorobenzyl chloride, such as this compound, in a suitable solvent system. This reaction introduces fluorobenzyl ether linkages at the hydroxyl groups of the cellulose backbone. vt.edu By controlling the reaction conditions and the ratio of reagents, it is possible to produce mixed benzyl ethers with a specific fluorine content. vt.edu The incorporation of fluorine can alter the surface properties, thermal stability, and solubility of the cellulose derivative, making it suitable for use in multiphase materials. vt.edu

Functionalization of Nanomaterials

The surface functionalization of nanomaterials is a critical step in tailoring their properties for specific applications in fields like biomedicine and materials science. mdpi.comrsc.org This process involves attaching organic molecules to the nanoparticle surface to improve stability, compatibility, or to introduce specific functionalities. mdpi.comnih.gov

While direct examples using this compound are not prevalent in the reviewed literature, closely related compounds demonstrate the principle. For instance, 3-fluorobenzoyl chloride has been used to functionalize magnetic nanoparticles. nih.gov In this process, the fluorinated moiety is attached to the surface of silica-coated magnetic nanoparticles. The resulting material exhibits enhanced extraction performance for perfluorinated compounds, driven by fluorous-fluorous interactions between the functionalized surface and the target molecules. nih.gov This suggests that this compound could similarly be used to modify the surface of various nanomaterials, imparting unique interfacial properties for applications in sensing, separation, or drug delivery.

Synthesis of 3-Fluorobenzoyl Chloride Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂@FBC MNPs)

Research into the development of these specialized magnetic nanoparticles consistently identifies 3-fluorobenzoyl chloride , not this compound, as the functionalizing agent. A 2013 study published in the Journal of Chromatography A details the successful synthesis of Fe₃O₄@SiO₂@FBC MNPs and their application. nih.gov This process involves grafting the 3-fluorobenzoyl group onto the silica-coated magnetic nanoparticles. While this compound can be oxidized to form 3-fluorobenzoic acid, which can then be converted to 3-fluorobenzoyl chloride, no published research directly links this compound as a starting material for this specific nanoparticle synthesis.

Application in Solid-Phase Extraction of Perfluorinated Compounds

The aforementioned magnetic nanoparticles, functionalized with 3-fluorobenzoyl chloride, have demonstrated high efficiency in the solid-phase extraction (SPE) of perfluorinated compounds (PFCs) from water samples. nih.gov The success of this application hinges on the "fluorous-fluorous interaction" between the fluorinated benzoyl groups on the nanoparticles and the perfluorinated chains of the PFCs. nih.gov Consequently, the application is directly tied to the use of 3-fluorobenzoyl chloride in the nanoparticle's synthesis.

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 3-Fluorobenzyl chloride, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals for the aromatic and benzylic protons. The spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals the number of different types of protons and their neighboring environments.

The benzylic protons (-CH₂Cl) typically appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons, due to the influence of the fluorine and chloromethyl substituents, exhibit a more complex splitting pattern in the downfield region of the spectrum. The electron-withdrawing nature of the fluorine and chlorine atoms causes these protons to be deshielded and resonate at higher chemical shifts.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.281, 7.123, 7.076, 6.982Multiplet
Benzylic Protons (-CH₂Cl)4.515Singlet

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the benzylic carbon and the aromatic carbons. The carbon atom attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), resulting in a doublet, which is a key identifying feature. The chemical shifts of the aromatic carbons are influenced by the positions of the fluorine and chloromethyl substituents.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-F~163 (doublet, ¹JCF)
Aromatic C-CH₂Cl~139 (doublet, ³JCF)
Aromatic CH~130 (doublet, ³JCF)
Aromatic CH~125 (singlet)
Aromatic CH~115 (doublet, ²JCF)
Aromatic CH~114 (doublet, ²JCF)
Benzylic Carbon (-CH₂Cl)~45

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The provided values are approximate based on typical ranges for similar structures.

¹⁹F NMR Spectral Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For aryl fluorides, the chemical shift typically falls within the range of -100 to -140 ppm relative to a standard reference compound like trichlorofluoromethane (B166822) (CFCl₃). The precise chemical shift for this compound provides a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational modes include the C-H stretching of the aromatic ring and the methylene (B1212753) group, the C=C stretching of the aromatic ring, and the characteristic absorptions for the C-F and C-Cl bonds. The presence of these specific peaks confirms the structural features of the molecule.

Vibrational Mode Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (-CH₂)3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch850 - 550

These are general ranges; specific peak values can be found on the compound's spectral data sheet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₆ClF), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁹F). This experimentally determined exact mass should closely match the theoretical value, providing strong evidence for the compound's identity and purity.

MALDI-TOF Mass Spectrometry

In a typical MALDI-TOF analysis, the analyte, this compound, would be co-crystallized with a matrix material that strongly absorbs laser energy at a specific wavelength. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, leading to their desorption and ionization, typically as protonated species [M+H]⁺. These ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio (m/z).

For this compound (C₇H₆ClF), the expected monoisotopic mass is approximately 144.01 g/mol . A MALDI-TOF spectrum would be expected to show a prominent peak corresponding to this mass, confirming the molecular weight of the compound.

Although experimental MALDI-TOF data for this specific compound is not available, data from electron ionization (EI) mass spectrometry, another mass spectrometric technique, is available from the National Institute of Standards and Technology (NIST) database. nist.gov The EI mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 144, which is consistent with its molecular weight. nist.gov The spectrum also displays characteristic fragmentation patterns that can be used for structural confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically involves π → π* transitions of the benzene (B151609) ring. The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the ring.

Specific experimental UV-Visible absorption spectra for this compound were not found in the available research literature. However, the UV-Visible spectrum of the closely related compound, benzyl (B1604629) chloride, is available in the NIST database and can provide an indication of the expected spectral features. nist.gov Benzyl chloride exhibits absorption maxima in the UV region characteristic of a substituted benzene ring. nist.gov It is anticipated that this compound would display a similar UV-Visible absorption profile, with potential shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) due to the presence of the fluorine atom at the meta-position. The fluorine substituent, being an electron-withdrawing group through induction and an electron-donating group through resonance, would subtly modify the electronic environment of the benzene ring, thereby affecting the energy of the electronic transitions.

A detailed UV-Visible spectroscopic study of this compound would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, hexane) and recording the absorbance as a function of wavelength. The resulting spectrum would be a valuable tool for routine quality control and for studying the electronic properties of the molecule.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its physical and chemical properties.

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield a published crystal structure for this compound. cam.ac.uk Therefore, detailed experimental data on its crystal packing, bond parameters, and intermolecular interactions are not available at present.

To perform an X-ray crystallographic analysis, a single crystal of this compound of suitable size and quality would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Such an analysis would definitively confirm the covalent structure of the molecule, including the geometry of the benzene ring and the conformation of the chloromethyl group. Furthermore, it would reveal how the molecules pack in the solid state, highlighting any significant intermolecular interactions such as C-H···F or C-H···π interactions, which can influence the compound's melting point and solubility. While the crystal structure of this compound itself is not available, crystallographic studies of derivatives containing the 3-fluorobenzyl moiety are instrumental in understanding the structural behavior of this group in different chemical environments.

Computational Chemistry and Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. While specific molecular docking studies focusing on 3-Fluorobenzyl chloride as a primary ligand are not extensively available in public literature, its role as a key synthetic precursor means that derivatives containing the 3-fluorobenzyl moiety are frequently evaluated using this technique.

The primary goals of such docking studies include:

Binding Pose Prediction: Determining the most stable conformation of the ligand within the receptor's binding pocket.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

Binding Affinity Estimation: Calculating a scoring function to estimate the binding free energy, which helps in ranking potential drug candidates.

An illustrative example of the type of data generated from a molecular docking study of a hypothetical derivative of this compound is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for a Hypothetical 3-Fluorobenzyl Moiety-Containing Inhibitor

Target Protein Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Tyrosine Kinase -8.5 Leu788, Val726 Hydrophobic
Thr790, Cys797 Hydrogen Bond
MAO-B -7.2 Tyr435, Ile199 Pi-Pi Stacking, Hydrophobic

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. While comprehensive DFT studies specifically on this compound are not widely published, the methodology is well-established for characterizing halogenated benzyl (B1604629) compounds. Computational studies on related compounds, such as 3-fluorobenzylzinc chloride, have utilized DFT to understand reaction mechanisms and molecular geometries. smolecule.com

DFT calculations can provide valuable insights into several properties of this compound:

Geometric Optimization: Determining the most stable three-dimensional structure by finding the lowest energy conformation. This includes predicting bond lengths, bond angles, and dihedral angles. For example, in the related 3-fluorobenzylzinc chloride, DFT calculations with the M06 functional and def2-TZVP basis sets have predicted Zn-C bond lengths of approximately 2.05 Å and Zn-Cl distances of around 2.28 Å. smolecule.com

Electronic Properties: Calculating the distribution of electron density to understand the molecule's reactivity. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a crucial parameter in this analysis.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

Table 2 provides a summary of the types of data that can be generated from DFT calculations for a molecule like this compound.

Table 2: Typical Parameters Obtained from DFT Calculations for Aromatic Compounds

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.8 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO 5.7 eV
Dipole Moment Measure of the net molecular polarity 1.9 D

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their biological activities, such as enzyme inhibition or toxicity.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

While specific QSAR models for this compound itself are not detailed in the available literature, the Material Safety Data Sheet for the compound indicates that some toxicological data may be derived from QSAR modeling. capotchem.cn Generally, for a series of substituted benzyl chloride derivatives, a QSAR study could investigate how different substituents on the aromatic ring influence a particular biological endpoint.

Table 3 illustrates the types of molecular descriptors that would be used in a QSAR study of benzyl chloride derivatives.

Table 3: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor Type Descriptor Example Property Represented
Electronic Hammett constant (σ) Electron-donating/withdrawing nature of a substituent
Hydrophobic LogP Partition coefficient between octanol (B41247) and water
Steric Molar Refractivity (MR) Molar volume and polarizability

Environmental Fate and Degradation Studies

Hydrolysis Kinetics and Mechanisms

While specific kinetic data for the hydrolysis of 3-fluorobenzyl chloride are not extensively documented in readily available literature, the mechanism can be inferred from its structural analogue, benzyl (B1604629) chloride. Benzyl halides are known to undergo nucleophilic substitution reactions with water. The hydrolysis of benzyl chloride proceeds via an SN1 mechanism due to the stability of the resulting benzyl carbocation, which is resonance-stabilized by the benzene (B151609) ring.

The reaction proceeds in two main steps:

Formation of a carbocation: The carbon-chlorine bond breaks, forming a relatively stable benzyl carbocation and a chloride ion. The presence of the fluorine atom at the meta position will influence the stability of this carbocation through its inductive electron-withdrawing effect.

Nucleophilic attack by water: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation: The resulting protonated alcohol is deprotonated by another water molecule to form 3-fluorobenzyl alcohol and a hydronium ion.

FC6H4CH2Cl + 2H2O → FC6H4CH2OH + H3O+ + Cl-

The rate of this reaction is dependent on factors such as temperature and pH. Generally, the rate of hydrolysis for benzyl halides increases with temperature.

Photolysis Kinetics and Mechanisms

The photolytic degradation of this compound is anticipated to be a significant environmental degradation pathway, particularly in the atmosphere. Studies on the photodegradation of benzyl chloride in the gas phase indicate that the primary photochemical process is the cleavage of the carbon-chlorine bond upon absorption of ultraviolet radiation. This homolytic cleavage results in the formation of a benzyl radical and a chlorine radical.

For this compound, the proposed mechanism is:

FC6H4CH2Cl + hν → FC6H4CH2• + Cl•

The resulting 3-fluorobenzyl and chlorine radicals are highly reactive and can participate in a variety of subsequent reactions with other atmospheric components, such as oxygen, to form a range of secondary photoproducts. The kinetics of this process will be dependent on the intensity of solar radiation and the quantum yield of the C-Cl bond cleavage.

Biodegradation Studies

While specific studies on the biodegradation of this compound by Pseudomonas spp. are not widely reported, the degradation of similar benzyl-containing and fluorinated aromatic compounds by this genus provides a strong basis for predicting its metabolic fate. Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide array of xenobiotic compounds.

Based on studies of related compounds, a plausible aerobic degradation pathway for this compound by Pseudomonas spp. would likely initiate with the hydrolysis of the chloromethyl group, followed by successive oxidations of the benzyl moiety. The proposed pathway is as follows:

Hydrolysis: The initial step is likely the conversion of this compound to 3-fluorobenzyl alcohol. This can be catalyzed by hydrolytic enzymes.

Oxidation to Aldehyde: The 3-fluorobenzyl alcohol is then oxidized to 3-fluorobenzaldehyde (B1666160) by an alcohol dehydrogenase.

Oxidation to Carboxylic Acid: The 3-fluorobenzaldehyde is further oxidized to 3-fluorobenzoic acid by an aldehyde dehydrogenase.

Ring Cleavage: The 3-fluorobenzoic acid is then expected to undergo dihydroxylation and subsequent cleavage of the aromatic ring, a common strategy employed by Pseudomonas for the degradation of aromatic compounds. This would lead to intermediates that can enter central metabolic pathways.

The carbon-fluorine bond is exceptionally strong, making its cleavage a significant challenge for microbial degradation. However, microorganisms have evolved enzymatic mechanisms to achieve defluorination. In the context of the proposed degradation pathway for this compound, the fluorine atom would likely be removed from an intermediate such as 3-fluorobenzoic acid.

Aerobic defluorination mechanisms often involve oxygenases. For instance, a dioxygenase could attack the aromatic ring of 3-fluorobenzoic acid, leading to the formation of an unstable diol intermediate. The subsequent spontaneous or enzyme-catalyzed elimination of fluoride (B91410) can then occur. Another possibility is the action of specific dehalogenases that can recognize and cleave the C-F bond. The exact mechanism would depend on the specific enzymatic machinery of the Pseudomonas strain involved.

Identification of Degradation Products

Based on the degradation pathways discussed above, the following tables summarize the expected degradation products of this compound from hydrolysis, photolysis, and biodegradation.

Table 1: Expected Degradation Products from Hydrolysis

Degradation ProcessInitial ReactantPrimary Products
HydrolysisThis compound3-Fluorobenzyl alcohol, Hydrochloric acid

Table 2: Expected Degradation Products from Photolysis

Degradation ProcessInitial ReactantPrimary Radical ProductsPotential Secondary Products
PhotolysisThis compound3-Fluorobenzyl radical, Chlorine radicalVarious oxygenated and coupled products

Table 3: Expected Intermediates from Biodegradation by Pseudomonas spp.

Degradation ProcessInitial SubstrateKey Intermediates
BiodegradationThis compound3-Fluorobenzyl alcohol, 3-Fluorobenzaldehyde, 3-Fluorobenzoic acid

Q & A

Q. How can this compound be utilized in the synthesis of liquid crystal intermediates?

  • Answer : As a starting material for 3-butenyl-based liquid crystals, it undergoes:

Arbuzov Reaction : With triethyl phosphite to form phosphonates.

Wittig-Horner Coupling : With aldehydes to generate trans-alkenes.

Hydrogenation : Selective reduction to cis-alkenes for low melting points. Optimized routes achieve 30% yield with K₁₁ = 19.7 pN, enhancing display response times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.